3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-21-13-7-6-12(9-14(13)22-2)23(19,20)16-11-5-3-4-10(8-11)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZZEIIFVQYPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dimethoxyphenylsulfonyl Chloride
The sulfonyl chloride precursor is typically prepared via chlorosulfonation of 3,4-dimethoxybenzene:
Reaction Conditions
-
Chlorosulfonic acid (2–3 equiv) in dichloromethane at 0–5°C for 1–2 hours.
-
Quenching with thionyl chloride (1.5 equiv) at reflux (60–80°C) for 3 hours to convert the sulfonic acid intermediate to the sulfonyl chloride.
Key Data
Sulfonylation of 3-Aminobenzoic Acid
The sulfonamide bond is formed by reacting 3-aminobenzoic acid with 3,4-dimethoxyphenylsulfonyl chloride under basic conditions:
Procedure
-
Dissolve 3-aminobenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) .
-
Add triethylamine (2.5 equiv) as a base to scavenge HCl.
-
Slowly add 3,4-dimethoxyphenylsulfonyl chloride (1.2 equiv) at 0°C.
Workup
-
Extract with ethyl acetate , wash with 1M HCl and brine , dry over Na₂SO₄, and concentrate.
-
Purify via recrystallization from ethanol/water (yield: 65–80%).
Side Reactions
-
Over-sulfonation or hydrolysis of the sulfonyl chloride in the presence of moisture.
Ester Protection and Hydrolysis
To avoid side reactions involving the carboxylic acid group, a methyl ester-protected intermediate may be synthesized first:
Step 1: Esterification
Step 2: Sulfonylation
-
Follow the sulfonylation procedure in Section 2.2 using methyl 3-aminobenzoate .
Step 3: Saponification
-
Hydrolyze the ester with lithium hydroxide monohydrate (3.0 equiv) in THF/water (4:1) at 20°C for 5 hours.
-
Acidify with 1M HCl to precipitate the product (yield: 85–90%).
Optimization of Reaction Conditions
Solvent and Base Selection
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | Triethylamine | 78 | 92 |
| Dichloromethane | Pyridine | 72 | 89 |
| DMF | NaHCO₃ | 65 | 85 |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct sulfonylation | Fewer steps, high atom economy | Low yield due to carboxylic acid interference |
| Ester protection route | Higher yield, easier purification | Additional hydrolysis step required |
Challenges and Troubleshooting
-
Impurity Formation : Residual sulfonyl chloride or over-sulfonated byproducts may require column chromatography for removal.
-
Solubility Issues : 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid has limited solubility in polar solvents; dimethylformamide (DMF) is recommended for recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonamide group can interact with amino acid residues in the enzyme’s active site, while the aromatic rings provide additional binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid with structurally and functionally related compounds:
*Note: The molecular formula and weight for the target compound are inferred based on structural analysis.
Key Structural and Functional Differences:
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound and its analogs (e.g., Tranilast) enhances lipid solubility and membrane permeability compared to non-methoxy derivatives. Tranilast’s anti-allergic activity is attributed to its cinnamoyl group, which is absent in sulfonamide-based analogs. Sulfonamide vs.
Physical Properties: Melting Points: Ethyl-substituted analogs (e.g., C₁₇H₁₉NO₆S) melt at 180–182°C, while Tranilast has a higher m.p. (217.5–220°C) due to its rigid cinnamoyl structure. Crystallography: Sulfonamide-benzoic acid derivatives often form hydrogen-bonded dimers (e.g., O5–H7···O4 in ), which stabilize crystal lattices.
Sulfonamide analogs are less explored but show promise in targeting enzymes like carbonic anhydrase due to their binding motifs.
Biological Activity
3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a benzoic acid moiety, a sulfonyl group, and a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₁₅H₁₅N₁O₆S with a molar mass of approximately 337.35 g/mol. This article explores the biological activity of this compound through various studies and applications.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and interact with biological pathways. As an enzyme inhibitor, it may bind to the active sites of enzymes, blocking substrate access and inhibiting their activity. The sulfonamide group can interact with amino acid residues in the enzyme’s active site, while the aromatic rings provide additional binding interactions.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .
2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It may inhibit the release of chemical mediators involved in inflammation, thereby reducing inflammatory responses in biological systems .
3. Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. It has been associated with the induction of apoptosis in cancer cells and shows potential in inhibiting cancer cell proliferation .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound through various assays:
- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit proteasome and cathepsin activities in human foreskin fibroblasts. Results indicated significant activation of these pathways at specific concentrations, suggesting a role in protein degradation systems .
- Cytotoxicity Testing : In vitro studies demonstrated that at concentrations below 10 μg/mL, the compound did not exhibit cytotoxic effects on human fibroblasts while enhancing proteasomal activity .
- Comparative Studies : A comparison with other benzoic acid derivatives highlighted its unique features and potential advantages in terms of solubility and pharmacological properties due to the presence of methoxy groups.
Data Tables
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₅H₁₅N₁O₆S | Sulfonamide derivative | Antimicrobial, anti-inflammatory, anticancer |
| 3-chloro-4-methoxybenzoic acid | C₈H₈ClO₃ | Mono-halogenated derivative | High proteasome activation |
| 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid | C₁₅H₁₅N₁O₆S | Methyl substitution affects solubility | Variable biological profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
